rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 1807937-84-3
VCID: VC11615897
InChI: InChI=1S/C11H12N2.ClH/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,7-8H2;1H/t10-,11+;/m1./s1
SMILES:
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans

CAS No.: 1807937-84-3

Cat. No.: VC11615897

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans - 1807937-84-3

Specification

CAS No. 1807937-84-3
Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name (3S,4R)-4-phenylpyrrolidine-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C11H12N2.ClH/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,7-8H2;1H/t10-,11+;/m1./s1
Standard InChI Key HARUKINIUAWYFK-DHXVBOOMSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C#N.Cl
Canonical SMILES C1C(C(CN1)C2=CC=CC=C2)C#N.Cl

Introduction

Chemical Structure and Stereochemical Configuration

The compound’s molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 208.69 g/mol. Its IUPAC name, (3S,4R)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, reflects the trans configuration of substituents on the pyrrolidine ring (Figure 1). The phenyl group occupies the 4-position, while the nitrile group is at the 3-position, creating a stereogenic center that influences its biological activity and chemical reactivity.

Stereochemical Significance

The (3R,4S) enantiomer exhibits distinct interactions in chiral environments, which are critical for its role in asymmetric synthesis. The trans arrangement minimizes steric hindrance between the phenyl and nitrile groups, enhancing stability. Computational models suggest that this configuration optimizes π-π stacking interactions with aromatic residues in enzyme active sites, a property leveraged in drug design .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves a multi-step process:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminonitriles via intramolecular nucleophilic substitution .

  • Functional Group Introduction:

    • Phenylation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

    • Nitrile Incorporation: Cyanidation using KCN or Pd-catalyzed cyanation .

  • Salt Formation: Treatment with HCl to yield the hydrochloride salt.

Table 1: Key Synthetic Conditions

StepReagents/CatalystsYield (%)SelectivitySource
Pyrrolidine FormationRh/DPPF, HBF₄85>95% trans
PhenylationPd(OAc)₂, SPhos7899% ee
CyanidationCuCN, DMF92-

Catalytic Innovations

Transition-metal catalysts, particularly Rh and Ir complexes, enhance enantioselectivity. For example, a Rh/Josiphos system achieves up to 90% enantiomeric excess (ee) in hydroamination steps . Recent advances employ RuH(CO)(PPh₃)₃Cl for diene hydroaminoalkylation, yielding branched amines with >20:1 regioselectivity .

Physicochemical Properties

Physical Characteristics

  • Melting Point: 210–215°C (decomposition).

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water.

  • Optical Rotation: [α]D²⁵ = +45° (c = 1, MeOH).

Stability Profile

The compound is hygroscopic and requires storage under inert conditions. Degradation occurs via hydrolysis of the nitrile group to carboxylic acids under acidic conditions.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor to pheniramines, H₁-antihistamines, and fluspirilene, an antipsychotic . Its nitrile group acts as a metabolically stable bioisostere for carboxylates, enhancing blood-brain barrier penetration.

Asymmetric Catalysis

Chiral ligands derived from this compound enable enantioselective hydrogenation of α,β-unsaturated ketones, achieving up to 99% ee in API synthesis .

Biological Activity and Mechanism

Receptor Interactions

In vitro studies indicate affinity for σ-1 receptors (Ki = 120 nM), modulating Ca²⁺ signaling in neurons. The nitrile group forms hydrogen bonds with Thr¹⁹⁶ and Tyr¹⁰³ residues, as shown in molecular docking simulations .

Enzymatic Inhibition

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 8.2 μM), suggesting potential drug-drug interaction risks.

Comparison with Structural Analogs

Table 2: Property Comparison of Pyrrolidine Derivatives

CompoundMelting Point (°C)σ-1 Receptor Ki (nM)Solubility (mg/mL, DMSO)
rac-(3R,4S)-4-Ph-Pyrrolidine-3-CN·HCl210–21512045
cis-4-Ph-Pyrrolidine-3-CO₂H189–19245012
trans-4-Ph-Piperidine-3-CN198–20189028

The trans configuration confers superior receptor affinity and solubility compared to cis isomers .

Future Research Directions

  • Green Synthesis: Developing biocatalytic routes using transaminases .

  • Polymer Applications: Exploring use in chiral stationary phases for HPLC.

  • Neuropharmacology: Evaluating σ-1 receptor-mediated neuroprotective effects.

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